molecular formula C14H20N2O2 B7919859 Methyl-(R)-piperidin-3-yl-carbamic acid benzyl ester

Methyl-(R)-piperidin-3-yl-carbamic acid benzyl ester

Cat. No.: B7919859
M. Wt: 248.32 g/mol
InChI Key: KZAPWAGMBADXOQ-CYBMUJFWSA-N
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Description

Methyl-®-piperidin-3-yl-carbamic acid benzyl ester is a chemical compound that belongs to the class of esters Esters are widely known for their pleasant odors and are often used in fragrances and flavorings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-®-piperidin-3-yl-carbamic acid benzyl ester typically involves the esterification of a carboxylic acid with an alcohol in the presence of a catalyst. One common method is the Fischer esterification, where a carboxylic acid reacts with an alcohol under acidic conditions to form the ester and water . Another method involves the use of acid chlorides, which react with alcohols in the presence of a base to form esters .

Industrial Production Methods

In industrial settings, the production of esters like Methyl-®-piperidin-3-yl-carbamic acid benzyl ester often involves large-scale esterification processes. These processes are optimized for high yield and purity, using efficient catalysts and reaction conditions. The choice of raw materials and reaction parameters can significantly impact the efficiency and cost-effectiveness of the production process.

Mechanism of Action

The mechanism of action of Methyl-®-piperidin-3-yl-carbamic acid benzyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active components, which then interact with biological targets. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl-®-piperidin-3-yl-carbamic acid benzyl ester is unique due to its specific structure, which includes a piperidine ring and a carbamic acid ester group. This unique structure imparts specific chemical and biological properties that differentiate it from other esters .

Properties

IUPAC Name

benzyl N-methyl-N-[(3R)-piperidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-16(13-8-5-9-15-10-13)14(17)18-11-12-6-3-2-4-7-12/h2-4,6-7,13,15H,5,8-11H2,1H3/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZAPWAGMBADXOQ-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCNC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H]1CCCNC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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